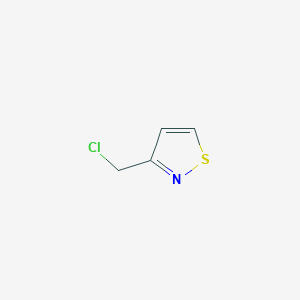
3-(Chloromethyl)isothiazole
Übersicht
Beschreibung
3-(Chloromethyl)isothiazole is a type of isothiazolinone, a class of organic compounds that contain a five-membered heterocyclic ring . Isothiazolinones are known for their bacteriostatic and fungiostatic activity, making them useful in various industrial applications . They are often used in cosmetics and as chemical additives .
Synthesis Analysis
The synthesis of isothiazolinones, including 3-(Chloromethyl)isothiazole, is a topic of interest in many industrial sectors .Molecular Structure Analysis
Isothiazole is a five-membered heteroaromatic compound derived from thiophene, where the second position is occupied by a nitrogen atom . The electron-deficient sulfur of the N–S bond of these compounds can react with the nucleophilic groups of the cellular components .Chemical Reactions Analysis
In the intracellular media, the electron-deficient sulfur of the N–S bond of these compounds can react with the nucleophilic groups of the cellular components, such as the thiols from cysteines of proteins active sites blocking their enzymatic activity and ultimately causing cellular death .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis of Isothiazoles : Isothiazoles, including chlorinated derivatives like 3-(Chloromethyl)isothiazole, play a significant role in the synthesis of biologically active substances. These compounds are used in developing new drugs and plant protection chemicals. Their chemistry has been intensively developed, focusing on selective transformations involving the isothiazole heterocycle (Kletskov, Bumagin, Zubkov, Grudinin, & Potkin, 2019).
Biological Activity and Synthesis of Derivatives : Research has been conducted on the synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties. In this context, 3-(Chloromethyl)isothiazole has been utilized to synthesize water-soluble Li-salts with significant biological activity. These derivatives have shown synergistic effects when combined with antitumor drugs in chemotherapy (Kletskov et al., 2018).
Antiviral Properties : Isothiazole derivatives, including those related to 3-(Chloromethyl)isothiazole, have been studied for their in vitro antiviral activities. These studies found that certain isothiazole derivatives exhibit significant inhibition against viruses like poliovirus type 1, suggesting their potential use in antiviral therapies (Pinizzotto et al., 1992).
Structural and Topological Properties : Research on the structural, topological, and vibrational properties of isothiazole derivatives has been conducted. This research aims to understand their behaviors in various phases and predict their reactivities. Such studies are crucial for developing new compounds with specific properties and activities (Romani et al., 2015).
Synthesis of Novel Compounds : Studies have also focused on the synthesis of novel compounds using isothiazole derivatives. For instance, research on the synthesis of 3,5-disubstituted/annulated isothiazoles using β-ketodithioesters/β-ketothioamides demonstrates the versatility and potential of isothiazole derivatives in creating new chemical entities (Shukla, Srivastava, & Singh, 2016).
Safety And Hazards
Zukünftige Richtungen
The increasing prevalence and impact of isothiazolinones in consumer’s health have led to the development of analytical methods for the identification and determination of this type of biocides . The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLLMWSPBFVMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)isothiazole | |
CAS RN |
1246549-42-7 | |
| Record name | 3-(chloromethyl)-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2892192.png)
![(E)-N-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2892194.png)

![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2892198.png)


![(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2892204.png)

![2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2892206.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2892207.png)
![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)

![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)